molecular formula C19H22ClNO6S B5351575 methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B5351575
M. Wt: 427.9 g/mol
InChI Key: XSJISPPSRXVFCV-OQLLNIDSSA-N
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Description

Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzylidene group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the benzylidene group. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

Methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential therapeutic applications, including drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl {(5E)-5-[4-(butan-2-yloxy)-3-chloro-5-ethoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate include other thiazolidine derivatives and benzylidene compounds. These compounds share structural similarities but may differ in their substituents and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions and activities that set it apart from other similar compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-butan-2-yloxy-3-chloro-5-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO6S/c1-5-11(3)27-17-13(20)7-12(8-14(17)26-6-2)9-15-18(23)21(19(24)28-15)10-16(22)25-4/h7-9,11H,5-6,10H2,1-4H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJISPPSRXVFCV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)S2)CC(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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